molecular formula C13H20N2 B2509839 1-Benzylazepan-3-amine CAS No. 134907-68-9

1-Benzylazepan-3-amine

Cat. No.: B2509839
CAS No.: 134907-68-9
M. Wt: 204.317
InChI Key: BFRCNVPFOVQZSH-UHFFFAOYSA-N
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Description

1-Benzylazepan-3-amine is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position and an amine group at the third position of the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-benzylazepan-3-one. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or an amine derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the amine under hydrogen gas .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazepan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-benzylazepan-3-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential implications for the treatment of neurological disorders .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, including the seven-membered azepane ring and the presence of both benzyl and amine groups. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

1-benzylazepan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRCNVPFOVQZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1ccc(CN2CCCCC(NC(c3ccccc3)(c3ccccc3)c3ccccc3)C2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Formic acid (0.25 ml, 6.63 mmol) was added dropwise to a solution of 1-benzyl-N-trityl-3-azepanamine (300 mg, 0.672 mmol) in methylene chloride (7 ml) under ice-cooling and stirred under ice-cooling for 3.5 hours. After the reaction mixture was concentrated, the residue was diluted with ether and washed with 1N-hydrochloric acid. After extraction, a 1N-aqueous sodium hydroxide solution was added to the aqueous layer under ice-cooling to make the aqueous layer basic, followed by extraction with chloroform. The organic layer was dried over magnesium sulfate and then concentrated to obtain 1-benzyl-3-azepanamine (100 mg, 73%).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
1-benzyl-N-trityl-3-azepanamine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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